molecular formula C9H17NO3 B8805945 DIACETONE ACRYLAMIDE

DIACETONE ACRYLAMIDE

Cat. No.: B8805945
M. Wt: 187.24 g/mol
InChI Key: QZEFLBCONQGWJJ-UHFFFAOYSA-N
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Description

Diacetone acrylamide (DAAM), with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol (CAS No. 2873-97-4), is a functional monomer synthesized via the alkaline hydrolysis of a precursor derived from acrylonitrile and acetone in sulfuric acid . It is widely utilized in copolymer emulsions for coatings, adhesives, and superabsorbent polymers due to its unique self-crosslinking properties when reacted with hydrazides like adipic acid dihydrazide (ADH) . DAAM enhances mechanical strength, chemical resistance, and adhesion in industrial applications, particularly in architectural and automotive coatings .

Preparation Methods

Heteropolyacid-Catalyzed Synthesis from Acrylamide and Pyranton

A modern alternative, described in Chinese Patent CN104276971A, employs heteropolyacids (e.g., 12-tungstophosphoric acid, H₃PW₁₂O₄₀) as catalysts . This method avoids harsh acids and enhances sustainability:

  • Catalyst Activation : Heteropolyacids are activated at 200–300°C for 2–10 minutes to increase surface acidity .

  • Reaction Conditions : Acrylamide reacts with Pyranton (likely diacetone alcohol) and resorcinol at 60–80°C for 6–10 hours, achieving yields of 82–91% .

  • Product Isolation : Filtration and solvent removal yield high-purity DAAM, confirmed by ¹H NMR (δ 6.22–1.44 ppm) .

Advantages :

  • Higher yields compared to sulfuric acid methods.

  • Catalyst reusability and reduced waste generation.

Challenges :

  • Complex catalyst preparation and activation steps.

  • Resorcinol’s role remains unclear, potentially complicating scalability.

Alternative Pathways: Acrylamide and Isopropenyl Acetone

Industrial research highlights a third route using acrylamide and isopropenyl acetone, though details are less documented . This method reportedly uses strong acids or heteropolyacids under milder conditions (30–200°C), but yields and purity metrics are unspecified .

Comparative Analysis of DAAM Preparation Methods

Parameter Sulfuric Acid Method Heteropolyacid Method Acrylamide/Isopropenyl Acetone
Catalyst H₂SO₄ (≥93%)H₃PW₁₂O₄₀Strong acids or heteropolyacids
Temperature Range 0–50°C60–80°C30–200°C
Reaction Time 4–10 hours6–10 hours1–72 hours
Yield 20–45%82–91%Not reported
By-Products Minimal (≤0.1% acrylamide)UnspecifiedUnspecified
Environmental Impact High (acid waste)Moderate (reusable catalyst)Likely moderate

Scientific Research Applications

Holography

Diacetone acrylamide is increasingly utilized in the development of photopolymers for holographic applications. Research indicates that DA-based photopolymers achieve high diffraction efficiency, making them ideal for use in sensors and diffractive optics.

  • Diffraction Efficiency : DA photopolymers have shown diffraction efficiencies of up to 95% in transmission mode and 38% in reflection mode when optimized with additives like glycerol and zeolite nanoparticles .
  • Cytotoxicity : Comparative studies demonstrate that this compound exhibits significantly lower cytotoxicity compared to traditional acrylamide, with lethal dose (LD50) values differing by two orders of magnitude . This characteristic enhances its viability for large-scale applications without posing health risks.

Table 1: Performance Metrics of DA-Based Photopolymers

MetricValue (Transmission Mode)Value (Reflection Mode)
Diffraction EfficiencyUp to 95%Up to 38%
Refractive Index Modulation3.5×1033.5\times 10^{-3}Not specified
Cytotoxicity (LD50)Significantly lower than AANot specified

Sensor Technology

This compound has been explored for use in gas sensors. Its ability to form stable films allows for effective sensing mechanisms due to its responsive nature when exposed to various gases.

  • Gas Sensing : The DA-based photopolymer has demonstrated potential as a gas sensor, showcasing its adaptability in environmental monitoring applications .

Material Science

This compound is also applied in the synthesis of organic nanoparticles and as a component in molecularly imprinted polymers (MIPs), which are used for selective adsorption and sensing applications.

  • Nanoparticle Synthesis : Research indicates that DA can be used to create various nanoparticle morphologies, contributing to advancements in drug delivery systems and targeted therapies .
  • Molecularly Imprinted Polymers : DA is incorporated into MIPs for the development of chemosensors, enhancing their specificity and sensitivity towards target analytes .

Coating Technologies

In coating formulations, this compound serves as a key resin component, improving the mechanical properties of films while maintaining flexibility.

  • Tensile Strength : Studies show that the incorporation of this compound increases the tensile strength of polyacrylate films while reducing elongation at break, indicating enhanced durability .

Case Study 1: Holographic Sensors

A study conducted at Technological University Dublin focused on optimizing this compound-based photopolymers for holographic sensors. The research highlighted the significant improvements in diffraction efficiency and reduced toxicity compared to traditional formulations using acrylamide .

Case Study 2: Gas Detection

Another investigation explored the application of DA in gas detection systems. The findings revealed that DA-based materials could effectively respond to environmental pollutants, showcasing their potential for real-time monitoring applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Acrylamide (AA)

Property DAAM Acrylamide (AA)
Structure Contains a dimethyl-3-oxobutyl group Simple acrylamide backbone (C₃H₅NO)
Toxicity (LD₅₀) ~100–1,000× lower cytotoxicity High neurotoxicity and carcinogenicity
Applications Holographic photopolymers, coatings Water treatment, lab gels, grouting
Holographic Performance Refractive index modulation: 3.3×10⁻³ (~80% of AA) Refractive index modulation: 4.1×10⁻³

Key Findings :

  • DAAM’s lower toxicity makes it a safer alternative to AA in occupational settings (e.g., holographic device manufacturing) .
  • While DAAM-based photopolymers exhibit slightly lower refractive index modulation, their performance remains viable for industrial applications .

N-(2,2-Dimethoxyethyl)acrylamide

Property DAAM N-(2,2-Dimethoxyethyl)acrylamide
Structure Ketone-functional side chain Methoxy-functional side chain
Reactivity Crosslinks via ketone-hydrazide chemistry Likely lower crosslinking potential
Applications Self-crosslinking coatings, adhesives Limited data; potential use in niche polymers

Key Findings :

  • DAAM’s ketone group enables ambient-temperature crosslinking with ADH, a critical advantage in one-component thermoset coatings .
  • Methoxy groups in N-(2,2-Dimethoxyethyl)acrylamide may reduce reactivity compared to DAAM .

Dimethylacetamide (DMAC)

Property DAAM Dimethylacetamide (DMAC)
Structure Acrylamide with ketone side chain Acetamide with dimethyl groups
Function Monomer for polymerization Polar aprotic solvent
Toxicity Low cytotoxicity Reproductive and hepatic toxicity

Key Findings :

  • DAAM’s role as a functional monomer contrasts with DMAC’s primary use as a solvent .
  • DAAM’s safety profile is superior for applications requiring direct human exposure (e.g., cosmetics) .

Vinyl Alkyl Ketones (e.g., Vinyl Methyl Ketone)

Property DAAM Vinyl Methyl Ketone
Crosslinking Mechanism Ketone-hydrazide chemistry Requires external crosslinkers
Adhesion Performance Superior adhesion in aqueous dispersions Moderate adhesion

Key Findings :

  • DAAM is preferred in waterborne coatings due to its self-crosslinking capability and compatibility with emulsion polymerization .

Data Tables

Table 1: Cytotoxicity Comparison (MTT Assay)

Compound LD₅₀ (24h exposure) Cell Line Reference
DAAM >10 mM BEAS-2B, HaCaT
Acrylamide (AA) 0.1–1 mM BEAS-2B, HaCaT

Table 2: Key Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) CAS No.
DAAM 169.22 55.5–56.0 2873-97-4
Acrylamide 71.08 84–85 79-06-1

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying DAAM to ensure high yield and purity?

  • Methodological Answer :

  • Synthesis : DAAM is typically synthesized via the reaction of acryloyl chloride with diacetone amine under controlled conditions (e.g., inert atmosphere, low temperature). Ensure stoichiometric ratios and reaction time are optimized to minimize byproducts .
  • Purification : Recrystallization using solvents like hexane or ethanol is recommended to remove unreacted monomers. Monitor purity via melting point analysis (54–56°C) .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., peaks at δ 1.2–1.4 ppm for methyl groups) and high-performance liquid chromatography (HPLC) to quantify purity (>99%) .

Q. How should DAAM be stored to prevent undesired polymerization or degradation?

  • Methodological Answer :

  • Stabilization : Add inhibitors like hydroquinone monomethyl ether (MEHQ) at 0.1–0.3% to suppress radical-induced polymerization during storage .
  • Conditions : Store in airtight containers under nitrogen or argon to prevent autoxidation, which can form explosive peroxides . Maintain temperatures below 25°C to preserve shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in DAAM’s reported cytotoxicity across different cell lines?

  • Methodological Answer :

  • Experimental Design :

Cell Line Selection : Use standardized cell lines (e.g., BEAS-2B for lung epithelium, HaCaT for keratinocytes) to ensure reproducibility .

Exposure Protocols : Vary exposure times (24–72 hours) and concentrations (e.g., 0.1–10 mM) to assess dose- and time-dependent effects.

Assays : Employ MTT assays to quantify cell viability, ensuring consistent incubation times and spectrophotometric calibration .

  • Data Analysis : Compare LD50 values (e.g., 1303 mg/kg in mice vs. 1770 mg/kg in rats ) using ANOVA to identify species-specific sensitivity. Normalize results to solvent controls to rule out artifacts .

Q. What strategies optimize DAAM-based polymer formulations for optical applications while maintaining biocompatibility?

  • Methodological Answer :

  • Material Optimization :

Refractive Index Tuning : Adjust DAAM monomer ratios in photopolymer blends to achieve target refractive index modulation (e.g., 3.3 × 10⁻³ for holographic films) while monitoring cytotoxicity .

Crosslinking : Incorporate biocompatible crosslinkers (e.g., polyethylene glycol diacrylate) to enhance mechanical stability without compromising optical clarity .

  • Validation : Test polymerized films using cytotoxicity assays (MTT) and optical coherence tomography (OCT) to balance biocompatibility and performance .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on DAAM’s reactivity under acidic vs. alkaline conditions?

  • Methodological Answer :

  • Controlled Experiments :

pH Variation : Conduct reactions in buffered solutions (pH 2–12) to map DAAM’s hydrolysis and polymerization kinetics. Use FTIR to track carbonyl group changes (e.g., peak shifts at 1700 cm⁻¹) .

Redox Agents : Test DAAM with oxidizing (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) to identify exothermic thresholds and byproducts via gas chromatography-mass spectrometry (GC-MS) .

  • Statistical Reconciliation : Apply principal component analysis (PCA) to isolate variables (e.g., temperature, solvent polarity) causing discrepancies in reported reaction rates .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

propan-2-one;prop-2-enamide

InChI

InChI=1S/C3H5NO.2C3H6O/c1-2-3(4)5;2*1-3(2)4/h2H,1H2,(H2,4,5);2*1-2H3

InChI Key

QZEFLBCONQGWJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.CC(=O)C.C=CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process is disclosed for preparing N-(1,1-dimethyl-3-oxobutyl)acrylamide which comprises (1) contacting a dispersion of 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3,3(4H)-oxazine-3-ium sulfate (1:1) in a water-immiscible organic solvent with a neutralizing or alkalizing amount of gaseous ammonia at a temperature between about 10° C. and 25° C. to form a solution of diacetone acrylamide in said organic solvent and a precipitate of crystalline ammonium sulfate; (2) separating the crystals of ammonium sulfate; (3) cooling the organic mother liquors recovered from step (2) to about -10° C. to 20° C. to crystallize N-(1,1-dimethyl-3-oxobutyl)acrylamide therefrom; and (4) recovering the crystals of N-(1,1-dimethyl-3-oxabutyl) acrylamide, washing the recovered crystals with a cold water-immiscible organic solvent and drying the same.
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Synthesis routes and methods II

Procedure details

A process for preparing N-(1,1-dimethyl-3-oxobutyl)acrylamide which comprises (1) contacting a dispersion of 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine sulfate (1:1) in a water-immiscible organic solvent with a neutralizing or alkalizing amount of gaseous ammonia at a temperature between about 10° C. and 30° C. to form a solution of diacetone acrylamide in said organic solvent and a precipitate of crystalline ammonium sulfate; (2) separating the crystals of ammonium sulfate; (3) cooling the organic mother liquors recovered from step (2) to about -10° C. to 20° C. to crystallize N-(1,1-dimethyl-3-oxobutyl)acrylamide therefrom; and (4) recovering the crystals of N-(1,1-dimethyl-3-oxobutyl)acrylamide, washing the recovered crystals with a cold water-immiscible organic solvent, and drying the same.
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Synthesis routes and methods III

Procedure details

The instant polymers may be prepared by conventional solution polymerization techniques, as indicated below and in the Examples. Thus, to prepare the instant polymers the appropriate weights for the desired mol %'s of DMDAAC/APTAC/MAPTAC, acrylic acid or other anionic monomers and MBA or other branching agent are charged to a glass reactor equipped with a stirring means. The desired amount of alkyl acrylate, methacrylate or acrylamide is then added to the reactor with vigorous stirring to give the desired total monomer concentration, which is generally about 10-25% by weight. The monomer mixture may then be adjusted to a pH of about 3.0 to about 6.5 with dilute NaOH, heated to about 55° C., and purged with nitrogen for at least thirty minutes. Polymerization is then initiated by adding about 5×10−2 mol % of sodium persulfate and about 2.4×10−3 mol % of sodium bisulfate. After the peak exotherm is reached, additional dilution water and sodium bisulfite are added to scavenge any residual monomer and to dilute the final product to 4-8% polymer solids.
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